
Diethoxyzinc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc diethoxide, also known as zinc bis(ethoxide), is an organozinc compound with the chemical formula C₄H₁₀O₂Zn. It is a white crystalline solid that is soluble in organic solvents. This compound is primarily used as a precursor in the synthesis of other zinc-containing compounds and as a catalyst in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Zinc diethoxide can be synthesized through the reaction of zinc metal with ethanol in the presence of a catalytic amount of iodine. The reaction proceeds as follows:
Zn+2C₂H₅OH→Zn(OC₂H₅)₂+H₂
This reaction is typically carried out under an inert atmosphere to prevent the oxidation of zinc.
Industrial Production Methods: In industrial settings, zinc diethoxide is produced by reacting zinc chloride with sodium ethoxide in anhydrous ethanol. The reaction is as follows:
ZnCl₂+2NaOC₂H₅→Zn(OC₂H₅)₂+2NaCl
This method is preferred for large-scale production due to its efficiency and cost-effectiveness.
Types of Reactions:
Oxidation: Zinc diethoxide can undergo oxidation to form zinc oxide and ethanol.
Hydrolysis: When exposed to moisture, zinc diethoxide hydrolyzes to form zinc hydroxide and ethanol.
Substitution: Zinc diethoxide can participate in substitution reactions with various halides to form corresponding zinc halides and ethanol.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Hydrolysis: Water or moisture in the air.
Substitution: Halides such as hydrogen chloride, hydrogen bromide, or hydrogen iodide.
Major Products Formed:
Oxidation: Zinc oxide and ethanol.
Hydrolysis: Zinc hydroxide and ethanol.
Substitution: Zinc halides and ethanol.
Aplicaciones Científicas De Investigación
Zinc diethoxide has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the preparation of zinc-containing enzymes and proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various ligands.
Industry: Utilized in the production of zinc oxide nanoparticles, which have applications in electronics, optics, and as antimicrobial agents.
Mecanismo De Acción
The mechanism by which zinc diethoxide exerts its effects is primarily through its ability to donate zinc ions. These zinc ions can interact with various molecular targets, including enzymes and proteins, to modulate their activity. The pathways involved often include the formation of zinc-ligand complexes, which can alter the structure and function of the target molecules.
Comparación Con Compuestos Similares
Zinc oxide (ZnO): An inorganic compound used in a wide range of applications, including as a semiconductor and in sunscreens.
Zinc acetate (Zn(C₂H₃O₂)₂): Used in dietary supplements and as a catalyst in chemical reactions.
Zinc chloride (ZnCl₂): Employed in various industrial processes, including as a flux in soldering.
Uniqueness of Zinc Diethoxide: Zinc diethoxide is unique in its ability to act as both a source of zinc ions and as a catalyst in organic synthesis. Its solubility in organic solvents makes it particularly useful in reactions that require a homogeneous catalyst. Additionally, its ability to form stable complexes with various ligands makes it a valuable compound in the development of new materials and drug delivery systems.
Propiedades
Fórmula molecular |
C4H12O2Zn |
|---|---|
Peso molecular |
157.5 g/mol |
Nombre IUPAC |
ethanol;zinc |
InChI |
InChI=1S/2C2H6O.Zn/c2*1-2-3;/h2*3H,2H2,1H3; |
Clave InChI |
RWZKAROCZDFJEI-UHFFFAOYSA-N |
SMILES canónico |
CCO.CCO.[Zn] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


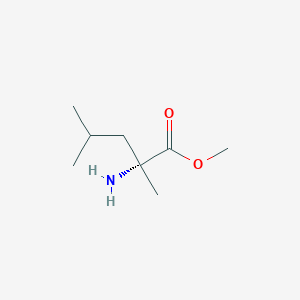

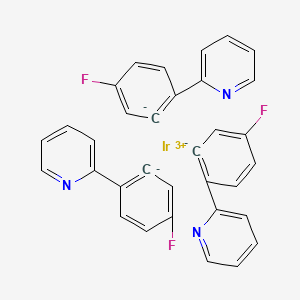
![[6-(2-Ethoxy-2-oxoacetyl)-1,3-benzodioxol-5-yl] 2,2-dimethylpropanoate](/img/structure/B13833276.png)
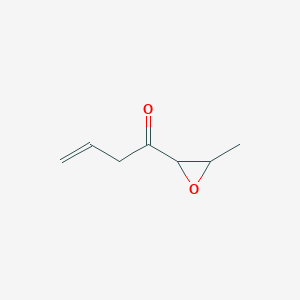
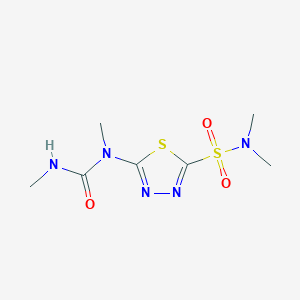
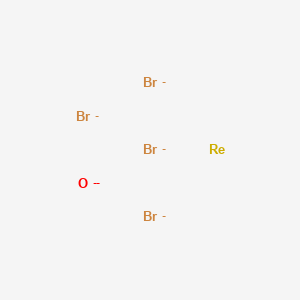
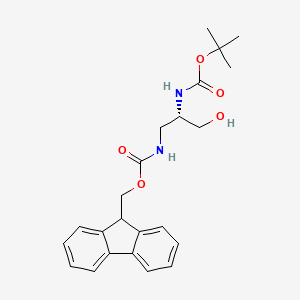
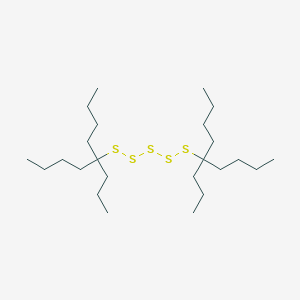
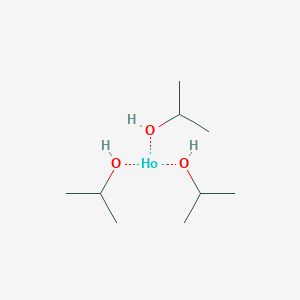
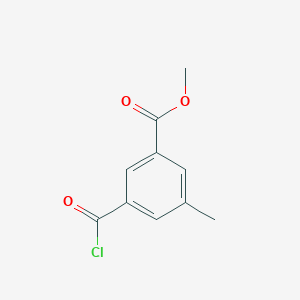
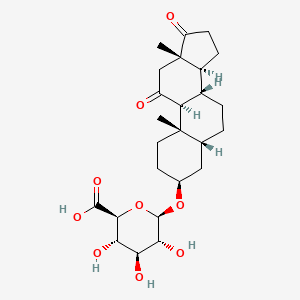
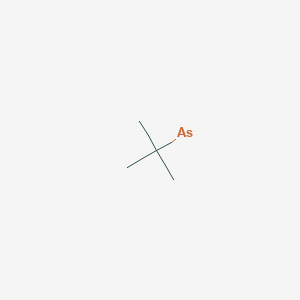
![[3,5-Bis(methoxycarbonyl)phenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid](/img/structure/B13833333.png)
